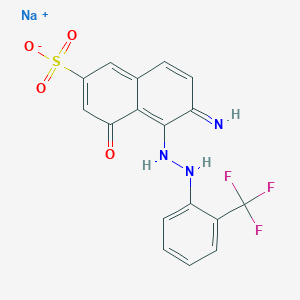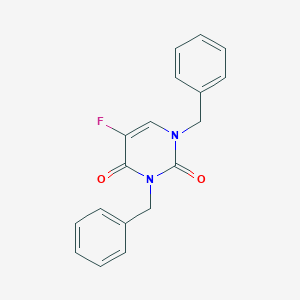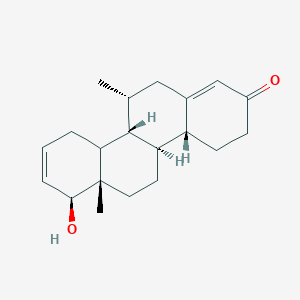
17-Hmhedo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hmhedo, also known as 17-hydroxymethyl-17-methyl-18-nor-11,4-androstadien-3-one, is a synthetic androgen that has gained attention in the scientific community for its potential use in research applications. This compound has been found to exhibit strong androgenic activity, making it a useful tool for studying the mechanisms of action of androgens in the body. In
Mécanisme D'action
The mechanism of action of 17-Hmhedo involves binding to the androgen receptor and activating downstream signaling pathways. This activation leads to an increase in protein synthesis and cell growth, particularly in tissues such as skeletal muscle and bone. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 17-Hmhedo are similar to those of natural androgens such as testosterone. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 17-Hmhedo in lab experiments is its strong androgenic activity, which allows researchers to study the mechanisms of androgen action in the body. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory conditions. However, one limitation of using 17-Hmhedo in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving 17-Hmhedo. One area of interest is the development of new treatments for inflammatory conditions based on the anti-inflammatory effects of this compound. Additionally, further studies are needed to fully understand the mechanisms of androgen action in the body, particularly in tissues such as bone and brain. Finally, the potential therapeutic applications of 17-Hmhedo in conditions such as sarcopenia and osteoporosis should be explored further.
Méthodes De Synthèse
The synthesis of 17-Hmhedo involves a series of chemical reactions that convert starting materials into the final product. The exact method used to synthesize this compound may vary depending on the specific laboratory and equipment available. However, the general steps involved in the synthesis of 17-Hmhedo include the use of reagents such as lithium aluminum hydride and sodium borohydride to reduce the starting materials to the desired intermediate compounds. These intermediates are then further modified through reactions such as acetylation and deacetylation to produce the final product.
Applications De Recherche Scientifique
17-Hmhedo has been used in a variety of scientific research applications, particularly in the field of androgen receptor (AR) studies. This compound has been found to bind strongly to the AR, making it a useful tool for studying the mechanisms of androgen action in the body. Additionally, 17-Hmhedo has been used in studies investigating the effects of androgens on skeletal muscle growth, bone density, and cognitive function.
Propriétés
Numéro CAS |
103742-75-2 |
|---|---|
Nom du produit |
17-Hmhedo |
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4aR,4bS,6aS,7S,10bR,11R)-7-hydroxy-6a,11-dimethyl-3,4,4a,4b,5,6,7,10,10a,10b,11,12-dodecahydrochrysen-2-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-7-15(13)16-8-9-20(2)17(19(12)16)4-3-5-18(20)22/h3,5,11-12,15-19,22H,4,6-10H2,1-2H3/t12-,15+,16-,17?,18+,19-,20+/m1/s1 |
Clé InChI |
JAPLQPSAPOCMAS-UAPFCZTBSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1C4CC=C[C@@H]([C@]4(CC3)C)O |
SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
SMILES canonique |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
Synonymes |
17-HMHEDO 17-hydroxy-7-methyl-D-homoestra-4,16-dien-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



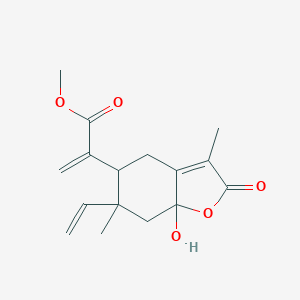
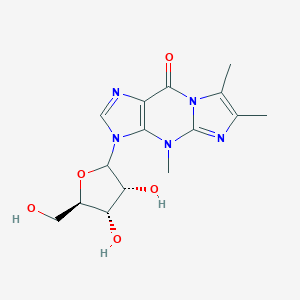

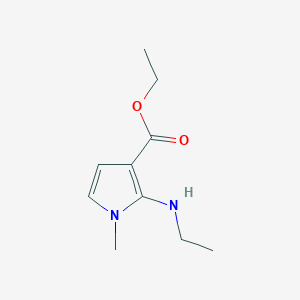
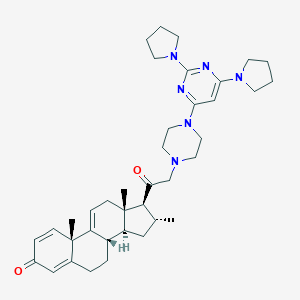
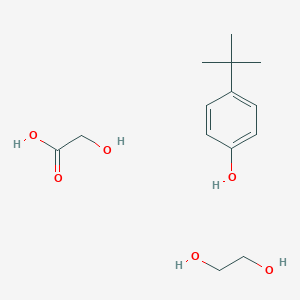
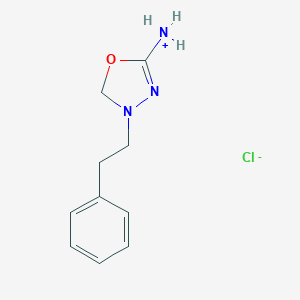
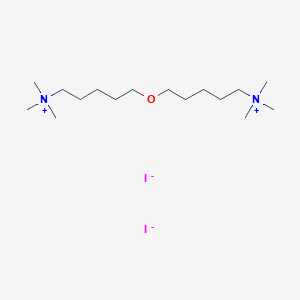
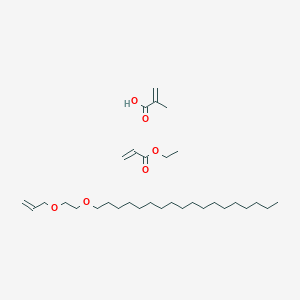
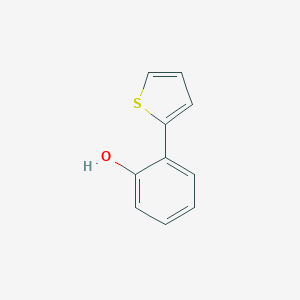
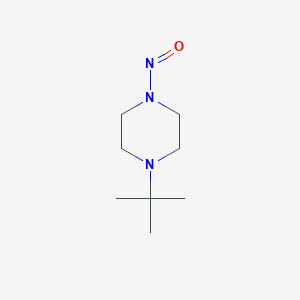
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
